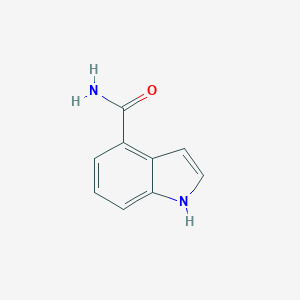

1H-Indole-4-carboxamide

描述

1H-Indole-4-carboxamide is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals. The indole nucleus is a key structural component in various bioactive molecules, making it a significant target for synthetic and medicinal chemistry.

准备方法

Synthetic Routes and Reaction Conditions: 1H-Indole-4-carboxamide can be synthesized through various methods. One common approach involves the reaction of indole-4-carboxylic acid with an amine under appropriate conditions to form the carboxamide. This reaction typically requires a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxyl group and facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

化学反应分析

Types of Reactions: 1H-Indole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxamide group to other functional groups such as amines.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-4-carboxylic acid derivatives, while reduction can produce indole-4-amine derivatives.

科学研究应用

Antimycobacterial Activity

1H-Indole-4-carboxamide derivatives have been identified as promising candidates for the treatment of tuberculosis (TB). Research indicates that these compounds exhibit potent antitubercular activity against Mycobacterium tuberculosis (Mtb) through a unique mechanism involving tryptophan metabolism.

- Mechanism of Action : The indole-4-carboxamides are cleaved by an intracellular amidase in Mtb, releasing 4-aminoindole, which subsequently interferes with tryptophan biosynthesis. This disruption leads to the accumulation of toxic metabolites that inhibit bacterial growth .

- Resistance Mechanisms : Resistance to these compounds can arise through mutations that affect drug metabolism or enhance tryptophan biosynthesis, highlighting the complexity of their action .

Case Study: Efficacy Against Mtb

In vitro studies demonstrated that several indole-4-carboxamide derivatives significantly inhibited Mtb growth at low micromolar concentrations. For instance, compound C1 showed a 1.5 log reduction in intracellular Mtb titer in murine models .

Inhibition of Poly(ADP-ribose) Polymerase (PARP-1)

Another significant application of this compound derivatives is their role as PARP-1 inhibitors, which are crucial in cancer therapy.

- Design and Synthesis : Recent studies have synthesized various derivatives that exhibit high potency against PARP-1, with one compound (LX15) demonstrating an IC50 value of 13 nM and selective toxicity towards BRCA1-deficient cancer cells .

- Mechanism of Action : These compounds induce DNA damage by inhibiting PARP-1, leading to the accumulation of DNA double-strand breaks and impairing cell cycle progression in cancer cells .

Case Study: LX15

The compound LX15 not only showed superior potency compared to standard treatments but also enhanced the efficacy of other chemotherapeutic agents like temozolomide in vitro, indicating its potential for combination therapies .

Antiviral Properties

Research has also explored the antiviral potential of this compound derivatives, particularly against SARS-CoV and its variants.

- SARS-CoV-2 Inhibition : Certain derivatives have been reported as effective inhibitors of SARS-CoV-2's main protease (3CLpro), showcasing their potential in combating viral infections .

Case Study: Structure-Activity Relationship

Studies have detailed the synthesis and structure-activity relationships (SAR) of indole-based compounds, revealing specific modifications that enhance antiviral activity. For example, one compound exhibited an IC50 value of 250 nM against SARS-CoV-2 protease .

Inhibition of Histone Deacetylases (HDACs)

Indole-4-carboxamides have also been investigated for their ability to inhibit histone deacetylases, which play a critical role in epigenetic regulation and cancer progression.

- Mechanism : These compounds act as hydroxamic acid analogs that disrupt HDAC activity, leading to altered gene expression profiles associated with tumor suppression .

Summary Table of Applications

作用机制

The mechanism of action of 1H-Indole-4-carboxamide involves its interaction with specific molecular targets. For instance, some derivatives of this compound have been shown to inhibit poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair . This inhibition leads to the accumulation of DNA double-strand breaks, impairing cell-cycle progression and inducing cell death in certain cancer cells.

相似化合物的比较

1H-Indole-4-carboxamide can be compared with other indole derivatives such as:

- 1H-Indole-2-carboxamide

- 1H-Indole-3-carboxamide

- 1H-Indole-5-carboxamide

Uniqueness: this compound is unique due to its specific substitution pattern on the indole ring, which can influence its biological activity and chemical reactivity. The position of the carboxamide group at the 4-position of the indole ring can result in different interactions with biological targets compared to other positional isomers.

By understanding the detailed properties and applications of this compound, researchers can further explore its potential in various scientific fields.

生物活性

1H-Indole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

This compound derivatives have been synthesized and studied for their potential as therapeutic agents. These compounds exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural features of these derivatives play a crucial role in their biological efficacy.

Antimycobacterial Activity

Recent studies have highlighted the potent antitubercular activity of indole-4-carboxamides against Mycobacterium tuberculosis (Mtb). Research indicates that these compounds act as prodrugs that release active metabolites, which interfere with tryptophan biosynthesis in Mtb.

The mechanism by which indole-4-carboxamides exert their effects involves:

- Prodrug Activation : The compounds are hydrolyzed by an intracellular amidase in Mtb, releasing 4-aminoindole (4-AI), which is toxic to the bacteria.

- Resistance Mechanisms : Resistance can arise through mutations that affect drug metabolism or biosynthesis pathways, specifically involving enzymes such as amidase and tryptophan synthase .

Table 1: In Vitro Antimycobacterial Activity of Indole-4-carboxamides

| Compound | MIC (μM) | Activity Against Mtb | Toxicity to Macrophages |

|---|---|---|---|

| C1 | 0.5 | Yes | No |

| C2 | 2.0 | Yes | No |

| C3 | 5.0 | Yes | Low |

| C4 | 10.0 | Yes | Moderate |

Anti-Cancer Properties

This compound derivatives have also been identified as inhibitors of poly(ADP-ribose) polymerase (PARP), a target in cancer therapy. Notably, compound LX15 demonstrated remarkable potency against PARP-1 with an IC50 of 13 nM and showed selective cytotoxicity towards BRCA1-deficient cancer cells .

The anticancer activity is attributed to:

- DNA Damage : LX15 causes accumulation of DNA double-strand breaks.

- Cell Cycle Disruption : It impairs cell cycle progression, leading to increased apoptosis in cancer cells.

Table 2: Biological Activity Summary of Selected Indole-4-carboxamide Derivatives

| Compound | Target | IC50/CC50 (μM) | Selectivity Ratio (BRCA1-/MCF-7) |

|---|---|---|---|

| LX15 | PARP-1 | 0.013 / 0.98 | 22 |

| AG014699 | PARP-1 | - | - |

Anti-inflammatory Activity

Indole derivatives have been studied for their anti-inflammatory properties. For instance, certain indole-2-carboxamide derivatives showed significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage models .

Case Study: In Vivo Efficacy

In a study involving dextran sulfate sodium (DSS)-induced ulcerative colitis models, indole derivatives exhibited substantial reduction in disease activity index and inflammatory cell infiltration in colon tissues .

属性

IUPAC Name |

1H-indole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-9(12)7-2-1-3-8-6(7)4-5-11-8/h1-5,11H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACRGIRLCXXEJCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80344171 | |

| Record name | 1H-Indole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1670-86-6 | |

| Record name | 1H-Indole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do 1H-indole-4-carboxamide derivatives interact with PARP-1 and what are the downstream effects?

A1: this compound derivatives, particularly those with specific modifications, exhibit potent inhibitory activity against poly(ADP-ribose) polymerase-1 (PARP-1) []. These compounds act as PARP-1 inhibitors by binding to the enzyme's catalytic site, preventing it from interacting with its substrate, NAD+. This inhibition leads to the accumulation of DNA double-strand breaks and disrupts cell cycle progression, particularly in cells deficient in BRCA1, a protein involved in DNA repair. This targeted effect on BRCA1-deficient cells suggests their potential as anticancer agents.

Q2: How does the structure of this compound derivatives influence their selectivity towards the D2 domain of p97?

A2: 1-[4-(Benzylamino)-5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl]-2-methyl-1H-indole-4-carboxamide (CB-5083), a specific this compound derivative, demonstrates selective inhibition of the D2 domain of p97, a key enzyme in the ubiquitin-proteasome degradation pathway [, ]. Structural analysis reveals that CB-5083 binds competitively to the ATP-binding site of the p97 D2 domain. The selectivity for the D2 domain over the highly similar D1 domain is attributed to specific interactions between the compound's structure and residues unique to the D2 ATPase binding site. This understanding of the structure-activity relationship is crucial for developing next-generation p97 inhibitors with improved efficacy and reduced off-target effects.

Q3: What is the in vivo efficacy of this compound derivative LX15?

A3: LX15, a potent this compound derivative, exhibits significant antitumor activity in vivo []. In a preclinical study using a B16F10 murine melanoma model, LX15 demonstrated a synergistic effect when combined with temozolomide (TMZ), a standard chemotherapy drug. This synergistic effect resulted in enhanced efficacy compared to either drug alone, suggesting the potential of LX15 as a valuable component in combination therapies for cancer treatment. Furthermore, LX15 displayed reasonable pharmacokinetic (PK) properties, indicating favorable absorption, distribution, metabolism, and excretion characteristics. These findings support further investigation of LX15 as a promising drug candidate for cancer treatment.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。